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Compound of Interest

Compound Name: 2-Methoxy-2-oxoacetic acid

CAS No.: 600-23-7

Cat. No.: B1603544

Get Quote

)

Executive Summary & Chemical Profile
2-Methoxy-2-oxoacetic acid is a versatile "half-ester" of oxalic acid. Unlike the symmetric

dimethyl oxalate (DMO), this desymmetrized motif possesses two distinct reactive sites: a

methyl ester (electrophilic) and a carboxylic acid (nucleophilic/acidic).

In modern catalysis, this molecule serves two primary roles:

The "Methoxycarbonyl" Radical Source: Via oxidative decarboxylation (Minisci-type

reactions).

The Acyl/Ester Surrogate: Via Pd-catalyzed decarboxylative cross-coupling to form aryl

esters without using carbon monoxide gas.[1]
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Property Specification

IUPAC Name 2-Methoxy-2-oxoacetic acid

Common Name Monomethyl Oxalate (MMO)

CAS Number 602-29-9

Role C2 Synthon, Radical Precursor, Electrophile

Stability
Hygroscopic; prone to hydrolysis. Fresh

preparation recommended.

Preparation Protocol: The "Green" Selective
Hydrolysis
Why this matters: Commercial availability of the half-ester is often limited or low-purity. High-

fidelity catalysis requires a pure starting material. This protocol uses a controlled, atom-

economical hydrolysis of Dimethyl Oxalate (DMO).

Reagents
Dimethyl Oxalate (DMO)[2]

Tetrahydrofuran (THF)

Sodium Hydroxide (NaOH), 2.5 M aqueous solution

Hydrochloric Acid (HCl), 2.0 M[3]

Step-by-Step Methodology
Dissolution: Dissolve DMO (118 g, 1.0 mol) in a mixture of THF (10 mL) and chilled water

(500 mL) at 0–4 °C.

Controlled Addition: Add chilled aqueous NaOH (2.5 M, 1.0 equiv) dropwise over 30 minutes.

Critical: Maintain temperature < 5 °C to prevent di-hydrolysis.

Acidification: After 15 minutes of stirring, acidify to pH 0.5–0.7 using 2.0 M HCl.
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Extraction: Extract immediately with Ethyl Acetate (

mL).

Isolation: Dry over

, filter, and concentrate in vacuo.

Yield: Expect >90% yield of white crystalline solid.

Protocol A: Pd-Catalyzed Decarboxylative Cross-
Coupling
Application: Synthesis of Aryl Esters from Aryl Halides. Mechanism: This reaction bypasses the

use of toxic carbon monoxide (CO) gas (carbonylation) by utilizing the oxalate half-ester as a

solid CO surrogate. The reaction proceeds via an acyl-palladium intermediate formed after

decarboxylation.

Catalytic System
Catalyst: Palladium(II) Trifluoroacetate [

]

Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)

Base: Potassium Carbonate (

) or pre-formed Potassium Monomethyl Oxalate.

Experimental Workflow
Salt Formation: Convert 2-Methoxy-2-oxoacetic acid to its potassium salt by treating with

1.0 equiv of

in methanol, then evaporating to dryness.

Reaction Setup: In a dried pressure tube, combine:

Aryl Bromide (1.0 mmol)
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Potassium Monomethyl Oxalate (1.5 mmol)

(1.0 mol%)

dppp (1.5 mol%)[1]

Solvent: Diglyme or DMF (3.0 mL)

Thermal Activation: Seal the tube and heat to 130 °C for 16 hours.

Note: The high temperature is required to overcome the energy barrier for the extrusion of

.

Workup: Cool to Room Temperature (RT), dilute with ether, wash with water, and purify via

flash chromatography.

Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical decarboxylation

step that distinguishes this from standard cross-couplings.
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Figure 1: Catalytic cycle for the synthesis of aryl esters via decarboxylative coupling. The

extrusion of CO2 generates the reactive acyl-palladium species.

Protocol B: Ag-Catalyzed Radical Functionalization
(Minisci-Type)
Application: Direct C-H Methoxycarbonylation of N-Heterocycles (e.g., Pyridines, Quinolines).

Mechanism: Oxidative decarboxylation generates a nucleophilic methoxycarbonyl radical (

), which attacks electron-deficient heterocycles.

Catalytic System
Catalyst: Silver Nitrate (

) (10–20 mol%)

Oxidant: Ammonium Persulfate [

]

Solvent: DCM/Water biphasic system or Acetonitrile/Water.

Experimental Workflow
Preparation: Dissolve the Heterocycle (e.g., Lepidine, 1.0 mmol) and 2-Methoxy-2-
oxoacetic acid (2.0 mmol) in

(5 mL) and Water (5 mL).

Catalyst Addition: Add

(0.1 mmol) and Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the heterocycle (increasing
electrophilicity).

Radical Initiation: Add

(2.0 mmol) slowly at RT or slightly elevated temperature (40 °C).

Observation: Gas evolution (
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) indicates active radical generation.

Termination: Quench with saturated

after 2–4 hours.

Purification: Extract with DCM; purify via silica gel chromatography.

Mechanistic Visualization[4][5]
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Figure 2: Radical generation pathway. The silver catalyst facilitates the oxidative

decarboxylation, generating the active •COOMe radical.

Comparative Data Table: Reaction Conditions
Parameter

Pd-Catalyzed Coupling
(Protocol A)

Minisci Radical Reaction
(Protocol B)

Primary Transformation

Reactive Intermediate Acyl-Palladium (Electrophilic)
Methoxycarbonyl Radical

(Nucleophilic)

Catalyst / dppp

Temperature High (130 °C) Low/Moderate (RT to 50 °C)

Byproducts , KX ,

Key Advantage
Avoids CO gas; High

Selectivity

Direct C-H functionalization

(No pre-functionalization)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates - PMC
[pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC
Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]

6. academic.oup.com [academic.oup.com]

7. mdpi.com [mdpi.com]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Catalytic Architectures for 2-Methoxy-
2-oxoacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/363496806_Efficient_and_practical_synthesis_of_monoalkyl_oxalates_under_green_conditions
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra04419f
https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra40537j
https://www.researchgate.net/publication/311569263_Palladium-Catalyzed_Decarboxylative_Coupling_of_Potassium_Oxalate_Monoester_with_Aryl_and_Alkenyl_Halides
https://www.researchgate.net/publication/311569263_Palladium-Catalyzed_Decarboxylative_Coupling_of_Potassium_Oxalate_Monoester_with_Aryl_and_Alkenyl_Halides
https://pubs.acs.org/doi/10.1021/ja908328q
https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00134e
https://academic.oup.com/chemlett/article-pdf/20/10/1691/56062255/cl.1991.1691.pdf
https://www.mdpi.com/2073-4344/15/6/597
https://www.researchgate.net/figure/Acylation-of-2-methoxynaphthalene-by-acetyl-chloride-in-sulfolane-catalysed-by-different_tbl2_222648012
https://www.sciencedirect.com/science/article/abs/pii/S138111690000218X
https://www.benchchem.com/product/b1603544?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/311569263_Palladium-Catalyzed_Decarboxylative_Coupling_of_Potassium_Oxalate_Monoester_with_Aryl_and_Alkenyl_Halides
https://www.researchgate.net/publication/400427527_Electrocatalytic_CC_Coupling_of_Dimethyl_Oxalate_to_C4_Dicarboxylate_on_Cu
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004133/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12004133/
https://www.researchgate.net/publication/363496806_Efficient_and_practical_synthesis_of_monoalkyl_oxalates_under_green_conditions
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra04419f
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra04419f
https://academic.oup.com/chemlett/article-pdf/20/10/1691/56062255/cl.1991.1691.pdf
https://www.mdpi.com/2073-4344/15/6/597
https://www.researchgate.net/figure/Acylation-of-2-methoxynaphthalene-by-acetyl-chloride-in-sulfolane-catalysed-by-different_tbl2_222648012
https://www.benchchem.com/product/b1603544/docs#application-note-catalytic-architectures-for-2-methoxy-2-oxoacetic-acid
https://www.benchchem.com/product/b1603544/docs#application-note-catalytic-architectures-for-2-methoxy-2-oxoacetic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603544?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1603544/docs#application-note-catalytic-
architectures-for-2-methoxy-2-oxoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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